5-Bromo-2,3-dihydro-1-benzothiophen-3-amine
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Overview
Description
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine is a chemical compound with the molecular formula C8H8BrNS . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring, which is a bicyclic compound made up of a benzene ring fused to a thiophene ring. The molecule also has an amine (-NH2) functional group and a bromine atom attached to it .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 230.125 Da .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine serves as a versatile intermediate in organic synthesis, facilitating the formation of various chemically and pharmacologically significant compounds. Its reactivity has been exploited in the synthesis of 2-aminomethylbenzo[b]thiophen derivatives through condensation reactions, showcasing its utility in constructing complex molecular frameworks (Chapman et al., 1968). Additionally, its application extends to the development of fluorescent and colorimetric pH probes, indicating its potential in analytical and diagnostic fields (Diana et al., 2020).
Catalysis and Material Science
In catalysis, this compound has been utilized as a substrate in palladium-catalyzed amination reactions, leading to the selective formation of amino-substituted pyridines, demonstrating its role in facilitating chemoselective transformations (Ji et al., 2003). This characteristic is crucial for the development of novel catalysts and materials with specific functional properties.
Pharmaceutical and Biological Research
In the pharmaceutical sector, derivatives of this compound have been explored for their antitumor activities. Specifically, the synthesis of 2-(4-aminophenyl)benzothiazoles from this compound and their evaluation against breast cancer cell lines highlight its significance in the design of new anticancer drugs (Shi et al., 1996). Furthermore, its transformation into compounds with potential for intracellular pH imaging underscores its applicability in biomedical research and diagnostics (Diana et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing with plenty of water if skin irritation occurs (P302+P352), and rinsing cautiously with water for several minutes if eye irritation occurs (P305+P351+P338) .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDALXIFCWKWFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1)C=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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